
N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as MPAC, is a small molecule compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of azetidine-1-carboxamide compounds, which have been shown to exhibit various biological activities, such as anti-inflammatory, antitumor, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Discovery and Medicinal Chemistry Applications
One significant area of application is in the discovery of selective and orally efficacious inhibitors for kinase superfamily members. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to clinical trials for cancer treatment (Schroeder et al., 2009).
Antidepressant and Nootropic Agents
Azetidinones, including those derived from pyridine carboxamides, have been synthesized and evaluated for their antidepressant and nootropic activities. For example, specific azetidinone analogs have shown significant antidepressant activity in preclinical models, suggesting the potential for developing new central nervous system (CNS) active agents (Thomas et al., 2016).
Cytotoxicity and Anticancer Activity
The synthesis and characterization of new derivatives have also been explored for their cytotoxicity against various cancer cell lines. For example, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives have been investigated for in vitro cytotoxic activity, showing promise as anticancer agents (Hassan et al., 2014).
Analgesic Activity
Research has also focused on the analgesic activity of azetidine-containing compounds. For instance, the study of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives has led to the discovery of compounds with an improved pharmacological and tolerability profile compared to the lead compound, indicating their potential in treating chronic pain (Nie et al., 2020).
Synthesis of Functionalized Azetidines
Efforts in synthetic chemistry have led to the development of efficient methods for producing functionalized azetidines, which are valuable for drug development. These methods have enabled the synthesis of azetidine analogs of important molecules, demonstrating the versatility of azetidine derivatives in medicinal chemistry (de Figueiredo et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-15-7-3-2-6-14(15)18-16(20)19-10-13(11-19)22-12-5-4-8-17-9-12/h2-9,13H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSIRQLPKXIPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)
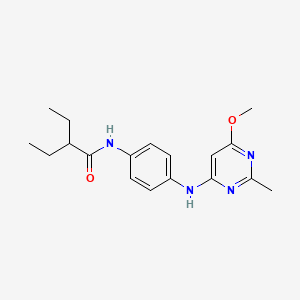
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)
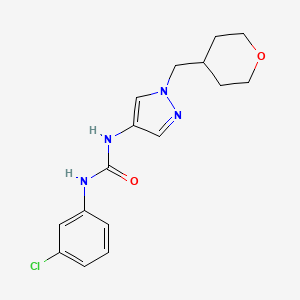

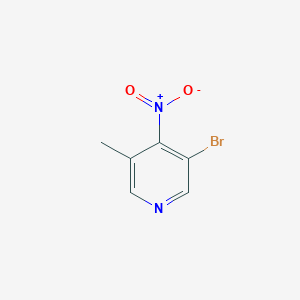
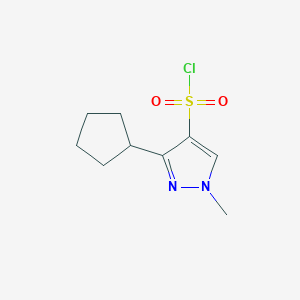
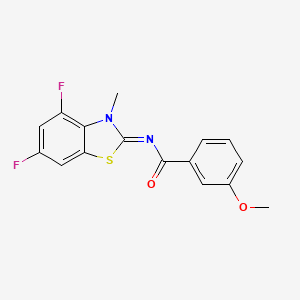
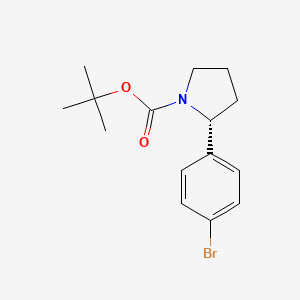
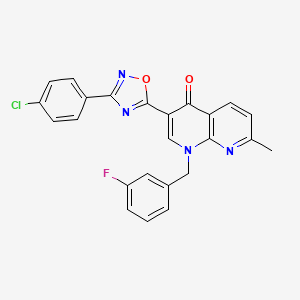
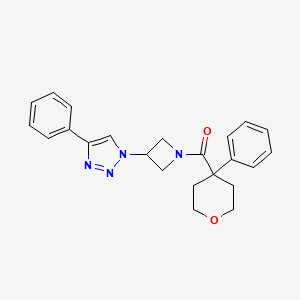
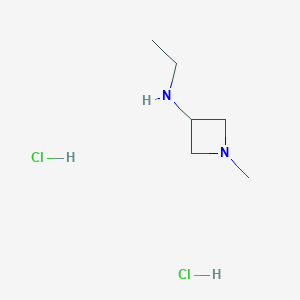
![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)